1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1172049-24-9
VCID: VC4699329
InChI: InChI=1S/C14H14N4OS/c1-3-18-12(6-7-15-18)14(19)17-10-4-5-13-11(8-10)16-9(2)20-13/h4-8H,3H2,1-2H3,(H,17,19)
SMILES: CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Molecular Formula: C14H14N4OS
Molecular Weight: 286.35

1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide

CAS No.: 1172049-24-9

Cat. No.: VC4699329

Molecular Formula: C14H14N4OS

Molecular Weight: 286.35

* For research use only. Not for human or veterinary use.

1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide - 1172049-24-9

Specification

CAS No. 1172049-24-9
Molecular Formula C14H14N4OS
Molecular Weight 286.35
IUPAC Name 2-ethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C14H14N4OS/c1-3-18-12(6-7-15-18)14(19)17-10-4-5-13-11(8-10)16-9(2)20-13/h4-8H,3H2,1-2H3,(H,17,19)
Standard InChI Key PLVOYHFISLYGJN-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The molecule comprises two primary subunits:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position is substituted with an ethyl group (-CH2CH3), while the 5-position bears a carboxamide functional group (-CONH-).

  • Benzo[d]thiazole: A bicyclic system fused from a benzene ring and a thiazole heterocycle. The 2-position of the thiazole is methyl-substituted, and the carboxamide group is attached at the 5-position of the benzo[d]thiazole.

The IUPAC name systematically describes this arrangement: 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide.

Molecular Formula and Weight

  • Molecular formula: C14H14N4OS\text{C}_{14}\text{H}_{14}\text{N}_4\text{OS}

  • Molecular weight: 286.35 g/mol (calculated using atomic masses from the periodic table).

Key Physicochemical Parameters

While experimental data for this compound is unavailable, properties can be extrapolated from structurally similar molecules:

PropertyPredicted ValueBasis for Prediction
logP (Lipophilicity)2.8–3.2Analogous pyrazole-thiazole hybrids
Hydrogen bond donors1Amide NH group
Hydrogen bond acceptors4Amide carbonyl, thiazole N, pyrazole N atoms
Polar surface area85–95 ŲSum of functional group contributions

The moderate logP suggests balanced solubility in both aqueous and lipid environments, making it suitable for drug discovery pipelines .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Formation of the pyrazole-5-carboxylic acid derivative: Ethylation of pyrazole at the 1-position, followed by carboxylation at the 5-position.

  • Amide coupling: Reaction of the pyrazole-5-carboxylic acid with 5-amino-2-methylbenzo[d]thiazole using coupling reagents.

Exemplary Procedure

A protocol adapted from pyrazole-thiazole syntheses involves:

  • Step 1: Synthesis of 1-ethyl-1H-pyrazole-5-carboxylic acid via cyclization of ethyl hydrazine carboxylate with acetylene derivatives .

  • Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride.

  • Step 3: Amide bond formation with 5-amino-2-methylbenzo[d]thiazole in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) and triethylamine (Et3N\text{Et}_3\text{N}) at 0–25°C .

Yield: 80–90% (estimated from analogous reactions) .

Stability and Degradation

Thermal Stability

The aromatic systems confer thermal resilience. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures >200°C .

Hydrolytic Sensitivity

The amide bond may hydrolyze under strongly acidic (pH <2) or alkaline (pH >10) conditions. Stability in physiological pH (7.4) is expected, as observed in related drug candidates .

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The compound’s modular structure allows for derivatization at the ethyl or methyl groups to enhance potency or solubility.

  • Prodrug development: Esterification of the carboxamide could improve bioavailability.

Materials Science

  • Liquid crystals: The planar benzo[d]thiazole unit and polar amide group may support mesophase formation.

  • Coordination complexes: The thiazole nitrogen could act as a ligand for transition metals.

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